molecular formula C4H5F3O2 B6279545 2-(2,2,2-trifluoroethoxy)acetaldehyde CAS No. 1248226-62-1

2-(2,2,2-trifluoroethoxy)acetaldehyde

Cat. No. B6279545
CAS RN: 1248226-62-1
M. Wt: 142.1
InChI Key:
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Description

2-(2,2,2-trifluoroethoxy)acetaldehyde, also known as 2,2,2-trifluoroethoxyacetaldehyde, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a sweet odor and is highly flammable. It is used in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a laboratory reagent. It is also used as a catalyst in the production of polymers and as a stabilizer in the production of polymers. This compound has been studied extensively and has many advantages and limitations when used in laboratory experiments.

Scientific Research Applications

2-(2-(2,2,2-trifluoroethoxy)acetaldehydeoroethoxy)acetaldehyde has many scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a stabilizer in the production of polymers. It is also used as a reagent in the synthesis of pharmaceuticals, and in the synthesis of other organic compounds. It can be used in the synthesis of nitro compounds and in the synthesis of heterocycles. It is also used in the synthesis of aldehydes and ketones.

Mechanism of Action

The mechanism of action of 2-(2-(2,2,2-trifluoroethoxy)acetaldehydeoroethoxy)acetaldehyde is not yet fully understood. However, it is believed to act as a nucleophile in the synthesis of organic compounds. It may also act as a catalyst in the production of polymers and as a stabilizer in the production of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-(2,2,2-trifluoroethoxy)acetaldehydeoroethoxy)acetaldehyde are not yet fully understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to be non-carcinogenic.

Advantages and Limitations for Lab Experiments

2-(2-(2,2,2-trifluoroethoxy)acetaldehydeoroethoxy)acetaldehyde has several advantages when used in laboratory experiments. It is a non-toxic and non-irritating compound, making it safe to use in the lab. It is also highly flammable, making it easy to use in experiments. Additionally, it is a highly reactive compound, making it ideal for use in organic synthesis. However, it also has some limitations. It is a highly volatile compound, making it difficult to store for long periods of time. Additionally, it is a highly reactive compound, making it difficult to handle and control.

Future Directions

There are several potential future directions for research into 2-(2-(2,2,2-trifluoroethoxy)acetaldehydeoroethoxy)acetaldehyde. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is to investigate its potential applications in other areas of research, such as drug synthesis and polymer production. Additionally, further research into its potential toxicity and irritability could be beneficial. Finally, further research into its storage and handling could be beneficial in order to make it more practical for use in laboratory experiments.

Synthesis Methods

2-(2-(2,2,2-trifluoroethoxy)acetaldehydeoroethoxy)acetaldehyde is synthesized through the reaction of 2-(2,2,2-trifluoroethoxy)acetaldehydeoroethanol with acetic anhydride. This reaction is catalyzed by an acid or a base and the resulting product is a colorless liquid. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically conducted at room temperature and the product can be purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(2,2,2-trifluoroethoxy)acetaldehyde can be achieved through the reaction of 2,2,2-trifluoroethanol with acetaldehyde in the presence of an acid catalyst.", "Starting Materials": [ "2,2,2-trifluoroethanol", "Acetaldehyde", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 2,2,2-trifluoroethanol to a reaction flask", "Add a few drops of acid catalyst to the reaction flask", "Heat the reaction mixture to reflux", "Slowly add acetaldehyde to the reaction mixture while stirring", "Continue heating and stirring the reaction mixture for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer and concentrate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

1248226-62-1

Product Name

2-(2,2,2-trifluoroethoxy)acetaldehyde

Molecular Formula

C4H5F3O2

Molecular Weight

142.1

Purity

50

Origin of Product

United States

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